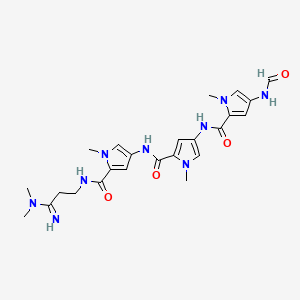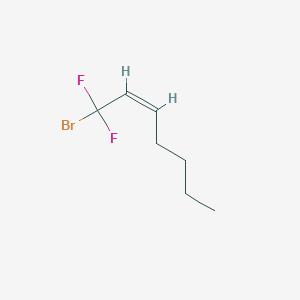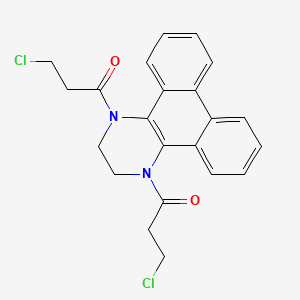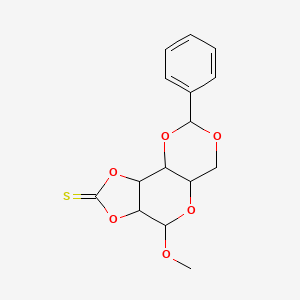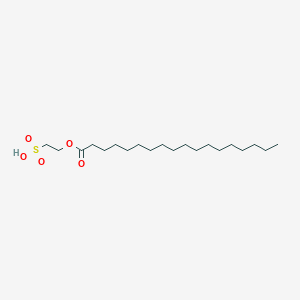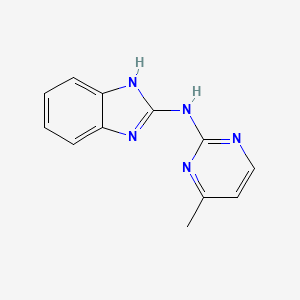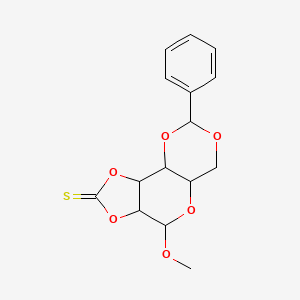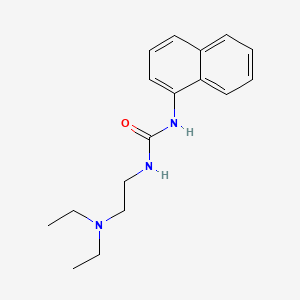
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is a complex organic compound that features a naphthalene ring, a diethylaminoethyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with diethylaminoethyl chloride in the presence of a base to form the intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism by which Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- exerts its effects involves interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The urea moiety can form hydrogen bonds with various biomolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities.
Urea derivatives: Compounds such as thiourea and phenylurea have similar functional groups.
Uniqueness
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the diethylaminoethyl group and the naphthalene ring allows for diverse interactions and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
102433-21-6 |
|---|---|
Fórmula molecular |
C17H23N3O |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H23N3O/c1-3-20(4-2)13-12-18-17(21)19-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H2,18,19,21) |
Clave InChI |
JMDJIKCRZAJHMI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


